Amyloid beta-protein (33-42)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Specifically, Aβ33-42 consists of the amino acid sequence LVFFAEDVGSNKGAIIGLMVGGVV .

- Its aggregation propensity and neurotoxic effects make it relevant to AD research.

Amyloid beta-protein (33-42): is a peptide fragment derived from the larger amyloid precursor protein (APP). It is a crucial player in the pathogenesis of Alzheimer’s disease (AD).

Preparation Methods

Synthetic Routes: Aβ33-42 can be synthesized chemically using solid-phase peptide synthesis (SPPS). Sequential coupling of protected amino acids leads to the desired peptide.

Reaction Conditions: SPPS typically involves coupling reactions with activated amino acids (e.g., Fmoc chemistry) and deprotection steps.

Industrial Production: While not commonly produced industrially due to its toxicity, research-grade quantities are synthesized for scientific investigations.

Chemical Reactions Analysis

Reactions: Aβ33-42 does not undergo extensive chemical reactions. it can form aggregates through self-assembly.

Common Reagents: Coupling reagents (e.g., HBTU, HATU), protecting groups (e.g., Fmoc, Boc), and deprotection agents (e.g., TFA) are used during synthesis.

Major Products: The primary product is the Aβ33-42 peptide itself, which can further aggregate into oligomers and fibrils.

Scientific Research Applications

Biology and Medicine: Aβ33-42 is implicated in AD pathogenesis. It forms toxic aggregates, leading to neuronal dysfunction, synaptic loss, and cognitive decline.

Chemistry: Researchers study its aggregation kinetics and interactions with other molecules.

Industry: Although not directly used in industry, understanding Aβ33-42 aids drug development.

Mechanism of Action

Neurotoxicity: Aβ33-42 aggregates disrupt neuronal membranes, cause oxidative stress, and trigger inflammatory responses.

Molecular Targets: It interacts with cell surface receptors, ion channels, and intracellular proteins.

Pathways: Aβ33-42 contributes to tau hyperphosphorylation, neuroinflammation, and synaptic dysfunction.

Comparison with Similar Compounds

Similar Compounds: Other Aβ fragments (e.g., Aβ1-40, Aβ1-42) share structural features but differ in length.

Uniqueness: Aβ33-42’s shorter sequence and distinct aggregation properties set it apart.

Remember that Aβ33-42’s role in AD remains an active area of research, and understanding its behavior is crucial for developing effective therapies.

Properties

IUPAC Name |

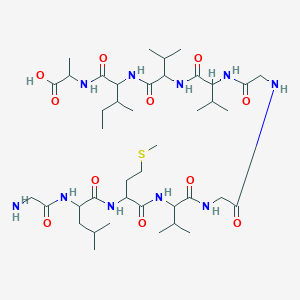

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H74N10O11S/c1-13-24(10)34(40(60)45-25(11)41(61)62)51-39(59)33(23(8)9)50-38(58)32(22(6)7)48-30(54)19-43-29(53)18-44-37(57)31(21(4)5)49-35(55)26(14-15-63-12)47-36(56)27(16-20(2)3)46-28(52)17-42/h20-27,31-34H,13-19,42H2,1-12H3,(H,43,53)(H,44,57)(H,45,60)(H,46,52)(H,47,56)(H,48,54)(H,49,55)(H,50,58)(H,51,59)(H,61,62) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMBQGFLPKEANW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H74N10O11S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.